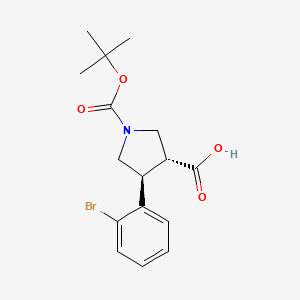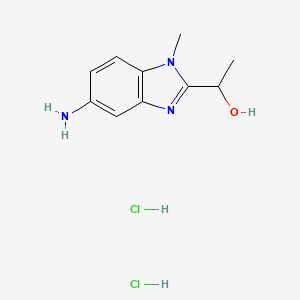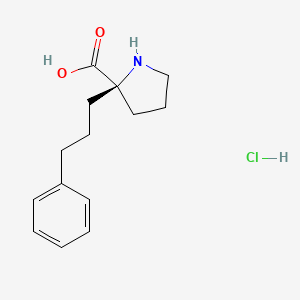
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride
Descripción general
Descripción
Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride (BFAH) is an organic compound that has been used in scientific research for a variety of applications. BFAH is a member of the class of compounds known as amines, which are organic compounds containing nitrogen. BFAH has been studied for its ability to act as a reagent, or catalyst, in a variety of biochemical and physiological processes. BFAH has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. BFAH has also been used to study the advantages and limitations of lab experiments.
Aplicaciones Científicas De Investigación
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been used to study the advantages and limitations of lab experiments. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been used to study the effects of various drugs on the body, as well as to study the effects of various compounds on the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been used to study the effects of various compounds on the environment.
Mecanismo De Acción
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a reagent, or catalyst, in a variety of biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a proton acceptor, which means that it can accept protons from other molecules. This allows Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride to act as a catalyst in various biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other molecules in the body.
Biochemical and Physiological Effects
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has been studied for its ability to affect the biochemical and physiological processes of the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is believed to act as a proton acceptor, which means that it can accept protons from other molecules. This allows Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride to act as a catalyst in various biochemical and physiological processes. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other molecules in the body. Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has also been studied for its ability to affect the activity of certain hormones, as well as its ability to affect the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage of using Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is that it is relatively easy to synthesize, which makes it easier to obtain for laboratory experiments. Another advantage is that Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride can act as a catalyst in a variety of biochemical and physiological processes, which makes it useful for studying the effects of various compounds on the body. However, one limitation of using Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride is that it is not very stable, and it can degrade over time. This can make it difficult to obtain consistent results from experiments.
Direcciones Futuras
There are numerous potential future directions for research involving Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride. One potential direction is to further study the mechanism of action of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride and to investigate its potential use as a drug. Another potential direction is to study the effects of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride on the environment. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride and to develop new methods for synthesizing Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride. Finally, research could be conducted to investigate the potential uses of Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride in other scientific applications, such as in the study of gene expression.
Propiedades
IUPAC Name |
N-benzyl-1-(furan-2-yl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-7-14(15-10-6-11-17-15)16-12-13-8-4-3-5-9-13;/h2-6,8-11,14,16H,1,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSWMGMOXGBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662962 | |
| Record name | N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride | |
CAS RN |
1185294-16-9 | |
| Record name | 2-Furanmethanamine, N-(phenylmethyl)-α-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




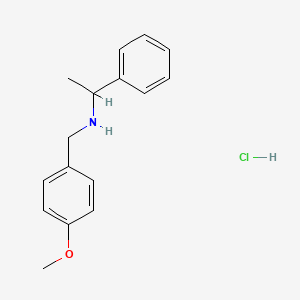


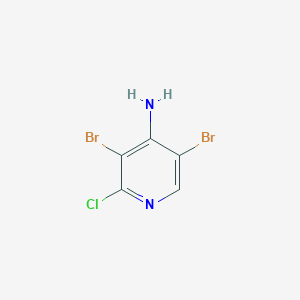
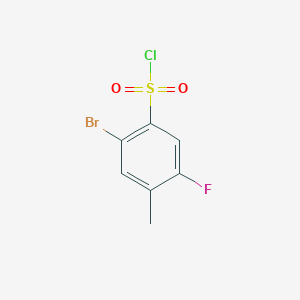
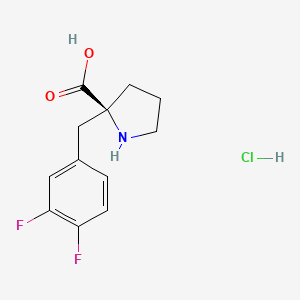
![2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride](/img/structure/B1388202.png)
